6-iodo-2,3-dimethyl-2H-indazole
Overview
Description
6-Iodo-2,3-dimethyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of an iodine atom at the 6th position and two methyl groups at the 2nd and 3rd positions of the indazole ring. Indazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
6-Iodo-2,3-dimethyl-2H-indazole is a type of indazole-containing heterocyclic compound . These compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. The strategies for the synthesis of 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as an inhibitor of phosphoinositide 3-kinase δ . This inhibition can affect a variety of downstream effects, including the regulation of cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for cancer therapies .
Result of Action
The molecular and cellular effects of this compound’s action are related to its inhibitory effects on phosphoinositide 3-kinase δ . This inhibition can lead to changes in a variety of cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2,3-dimethyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-iodo-3,4-dimethylphenylhydrazine with suitable reagents under specific conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2,3-dimethyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like DMF or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-2,3-dimethyl-2H-indazole, while oxidation with potassium permanganate can produce 6-iodo-2,3-dimethylindazole-3-oxide .
Scientific Research Applications
6-Iodo-2,3-dimethyl-2H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets and its potential therapeutic effects.
Material Science: It is used in the development of novel materials with specific properties, such as electronic or optical materials.
Comparison with Similar Compounds
Similar Compounds
2H-Indazole: A basic indazole structure without any substituents.
6-Bromo-2,3-dimethyl-2H-indazole: Similar to 6-iodo-2,3-dimethyl-2H-indazole but with a bromine atom instead of iodine.
2,3-Dimethyl-2H-indazole: Lacks the halogen substituent at the 6th position.
Uniqueness
This compound is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to other indazole derivatives. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .
Properties
IUPAC Name |
6-iodo-2,3-dimethylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2/c1-6-8-4-3-7(10)5-9(8)11-12(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKENDKYFSVCBRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725526 | |
Record name | 6-Iodo-2,3-dimethyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-58-0 | |
Record name | 6-Iodo-2,3-dimethyl-2H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodo-2,3-dimethyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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